Tetramethylammonium nitrate

Beschreibung

Significance of Quaternary Ammonium (B1175870) Salts in Chemical Systems

Quaternary ammonium salts, or quats, are a class of organic compounds characterized by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org A key feature of these salts is that they are permanently charged, irrespective of the pH of their solution. wikipedia.org This characteristic distinguishes them from primary, secondary, or tertiary ammonium cations. wikipedia.org

Quaternary ammonium compounds are utilized in a wide array of applications. They serve as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.org Their antimicrobial properties are of particular note, with efficacy against bacteria, fungi, and enveloped viruses, which is believed to result from the disruption of the cell membrane or viral envelope. wikipedia.org In chemical synthesis, they are widely employed as phase transfer catalysts, which facilitate reactions between reactants located in different immiscible phases. wikipedia.orgguidechem.com The versatility and stability of quaternary ammonium salts have established them as a significant class of compounds in both industrial and academic research settings. nih.govnih.gov

Overview of Tetramethylammonium (B1211777) Cation Chemistry in Context of Nitrate (B79036) Anion

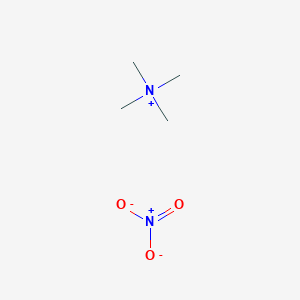

Tetramethylammonium nitrate, with the chemical formula (CH₃)₄NNO₃, is a white crystalline solid composed of a tetramethylammonium cation and a nitrate anion. guidechem.com The tetramethylammonium ([Me₄N]⁺) cation is the simplest quaternary ammonium cation, consisting of four methyl groups tetrahedrally arranged around a central nitrogen atom. wikipedia.orgwikipedia.org

The interaction between the tetramethylammonium cation and the nitrate anion has been a subject of detailed computational and crystallographic study. acs.org Density Functional Theory (DFT) calculations and X-ray crystallography have provided insights into the ionic bonding and charge distribution within the salt. acs.org While a charge of +1 is formally assigned to the tetramethylammonium cation, studies show the positive charge is distributed among the atoms. acs.org Similarly, the negative charge of the nitrate anion is not localized on a single atom. acs.org

Research has explored different ionic pairing orientations. An "edge-face" orientation involves one oxygen from the nitrate ion in a direct relationship with a hydrogen on one face of the cation, while a second oxygen pairs with the other two hydrogens on the same face. acs.org However, X-ray crystal structures reveal a "face-face" orientation is also possible, where each of the three nitrate oxygens is positioned midway between the three hydrogens on a face of the tetramethylammonium cation. acs.org In the solid crystalline phase, each nitrate ion is surrounded by approximately six tetramethylammonium ions with close contacts. acs.org

Detailed computational analyses have quantified the charge distribution and structural parameters for these orientations. acs.org For instance, in a face-face configuration calculation, the dihedral angle between the N-O bond of the nitrate and the N-C bond of the cation was found to be approximately 61.8°, which is very close to the 61.2° observed in the crystal structure. acs.org

The following interactive table summarizes key properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₁₂N₂O₃ | guidechem.com |

| CAS Number | 1941-24-8 | guidechem.com |

| Appearance | White crystalline powder/solid | guidechem.com |

| Molar Mass | 136.15 g/mol | Inferred from formula |

| Solubility | Highly soluble in water | guidechem.com |

| Stability | Stable under standard conditions | guidechem.comnbinno.com |

The following interactive table presents data from computational analysis of the this compound ion-pair.

| Parameter | Value (Edge-Face) | Value (Face-Face) | Reference |

|---|---|---|---|

| Charge on Tetramethylammonium (TMA⁺) | +0.918 | N/A | acs.org |

| Charge on Nitrate (NO₃⁻) | -0.922 | N/A | acs.org |

| Charge on Nitrogen in Nitrate | +0.698 | +0.667 | acs.org |

| Combined Charge on Oxygen Atoms in Nitrate | -1.176 (two oxygens) | -1.661 (three oxygens) | acs.org |

| Calculated Dihedral Angle (O–N–N–C) | N/A | 61.8° | acs.org |

| Crystal Structure Dihedral Angle (O–N–N–C) | N/A | 61.2° | acs.org |

Historical Context of Academic Inquiry into this compound

While a definitive date for the first synthesis of this compound is not prominently featured in contemporary literature, its study is embedded within the broader academic and industrial investigation of quaternary ammonium salts. The compound is registered under CAS Number 1941-24-8. guidechem.com Early research into such salts often focused on their fundamental properties and synthesis.

The academic inquiry into this compound has evolved to explore its specific applications. It has been used as a reagent in various organic reactions and as an electrolyte in electrochemical cells. guidechem.com For instance, it can be prepared through the reaction of tetramethylammonium hydroxide (B78521) with nitric acid. nbinno.com More recent research has demonstrated its utility in advanced organic synthesis as a component of a potent, one-pot nitrating system when combined with trifluoromethanesulfonic anhydride (B1165640). acs.org This system allows for the mild and selective mononitration of a variety of aromatic and heteroaromatic compounds, often with high yields and simple workup procedures. acs.org Furthermore, its potential use in energy-containing systems, such as pyrotechnic strobe compositions, has been investigated, highlighting its role in materials science research. researchgate.net

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetramethylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.NO3/c1-5(2,3)4;2-1(3)4/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPVYHSXZFOSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8062074 | |

| Record name | Tetramethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1941-24-8 | |

| Record name | Tetramethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques

Optimized Synthesis Routes for High Purity Tetramethylammonium (B1211777) Nitrate (B79036)

The preparation of tetramethylammonium nitrate with a high degree of purity is essential for its application in specialized fields, including its use as a reagent in organic synthesis and as a component in energetic materials research. acs.orgresearchgate.netchemimpex.com Optimization of synthetic routes focuses on maximizing yield and minimizing impurities through controlled reaction conditions and effective purification methods.

Recrystallization is a critical final step in the purification of this compound. The principle relies on the differential solubility of the compound and any impurities in a given solvent at varying temperatures. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce the formation of high-purity crystals.

Documented solvent systems for the recrystallization of this compound include ethanol (B145695) and water. chemicalbook.comias.ac.in In one method, the nitrate is recrystallized from ethanol and subsequently dried in an oven at 110°C. chemicalbook.com Another established procedure involves recrystallization from an aqueous solution, followed by vacuum drying to remove residual solvent. ias.ac.in The choice of solvent is crucial and can be expanded to other polar options, with the general goal of slowing the crystallization process to yield larger, more perfect crystals. ufl.eduufl.edu The solubility of related tetramethylammonium salts is known to increase with temperature, a property that is effectively exploited during recrystallization. mdpi.com

Table 1: Reported Solvent Systems for this compound Recrystallization

| Solvent | Drying Method | Source |

|---|---|---|

| Ethanol | Air oven at 110°C | chemicalbook.com |

A well-established and efficient method for synthesizing this compound is through a salt metathesis or double displacement reaction involving silver nitrate and a tetramethylammonium halide, such as tetramethylammonium iodide. ias.ac.insciencemadness.org This pathway is particularly effective because it leverages the significant difference in solubility between the reactants and one of the products.

The reaction is conducted in an aqueous solution where equimolar amounts of silver nitrate and tetramethylammonium iodide are combined. ias.ac.in This leads to the immediate precipitation of silver iodide, a highly insoluble salt, which effectively drives the reaction to completion. ias.ac.inreddit.com After the precipitation is complete, the solid silver iodide is removed from the reaction mixture by filtration. The resulting clear filtrate contains the desired this compound dissolved in water. The final product is isolated as white crystals by evaporating the water, often under reduced volume, to induce crystallization. ias.ac.in

Table 2: Reaction Pathway for this compound Synthesis

| Step | Procedure | Description |

|---|---|---|

| 1. Reaction | Equimolar solutions of silver nitrate and tetramethylammonium iodide are mixed. | A double displacement reaction occurs, forming soluble this compound and insoluble silver iodide. |

| 2. Separation | The silver iodide precipitate is removed by filtration. | This step separates the solid byproduct from the aqueous solution containing the desired product. |

| 3. Isolation | The clear filtrate is evaporated to reduce volume. | Reducing the solvent volume causes the this compound to crystallize out of the solution. |

| 4. Purification | The resulting crystals are collected and dried. | The solid product is often further purified by recrystallization as described in section 2.1.1. ias.ac.in |

Recrystallization Techniques and Solvent Systems

Novel Approaches to this compound Precursor Synthesis

Research into the synthesis of this compound and its precursors continues to evolve, with novel approaches aimed at improving purity, scalability, and efficiency. These methods often explore alternative reaction strategies beyond traditional aqueous precipitation.

Anion metathesis is a versatile synthetic strategy applicable to a wide range of tetramethylammonium salts. wikipedia.org The general principle involves the exchange of anions between two different salts. In the context of this compound, this could involve reacting a different tetramethylammonium salt (e.g., tetramethylammonium hydroxide) with a nitrate-containing salt. wikipedia.org

A more advanced and novel approach involves the use of electrodialysis metathesis (EDM). researchgate.net While not specifically documented for this compound, this technique has proven effective for the high-purity synthesis of other nitrate salts, such as potassium nitrate. researchgate.net EDM utilizes ion-exchange membranes to facilitate the exchange of cations and anions between two salt solutions under the influence of an electric field. researchgate.net This method offers the potential for a continuous, high-purity production process with lower energy consumption compared to traditional methods. researchgate.net

Table 3: Anion Metathesis Strategies

| Method | General Principle | Example Reactants | Potential Advantages |

|---|---|---|---|

| Conventional Metathesis | Exchange of ions in solution, often driven by precipitation. | Tetramethylammonium Hydroxide (B78521) + Nitric Acid nbinno.com | Simple, widely applicable. wikipedia.org |

| Electrodialysis Metathesis (EDM) | Ion exchange across selective membranes under an electric field. | Tetramethylammonium Chloride + a Nitrate Salt | High purity, continuous process, potentially lower energy consumption. researchgate.net |

While less common, the potential for gas-phase synthesis of this compound can be inferred from its thermal decomposition behavior. Studies have shown that the thermal decomposition of solid this compound, particularly under reduced pressure, proceeds via a dissociation mechanism. ias.ac.in The initial and rate-determining step in this process is the dissociation of the compound into trimethylamine (B31210) and methyl nitrate, which are both gaseous products. ias.ac.in

This reversible dissociation suggests a potential, albeit challenging, gas-phase synthesis route:

[CH₃]₄N⁺NO₃⁻ (s) ⇌ [CH₃]₃N (g) + CH₃ONO₂ (g)

Considerations for such a synthesis would involve combining the gaseous precursors, trimethylamine and methyl nitrate, under controlled temperature and pressure conditions to favor the formation of the solid ionic product. This approach remains largely theoretical but presents a novel avenue for producing the compound directly in a solvent-free environment, which could be advantageous for specific high-purity applications.

Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies of Tetramethylammonium (B1211777) Nitrate (B79036)

Single-crystal X-ray diffraction has been instrumental in delineating the crystal structure of tetramethylammonium nitrate and its derivatives.

At a temperature of 303 K, this compound crystallizes in a tetragonal system. researchgate.net The space group has been identified as P4/nmm (D₄h⁷), with two formula units (Z=2) per unit cell. researchgate.net In a more complex salt containing this compound, specifically [N(CH₃)₄]₂Bi₂Cl₉NO₃, the crystal system is hexagonal with the space group P6₃/mmc and Z=2. researchgate.nettandfonline.com The unit cell parameters for this complex are a = b = 9.2642(9) Å and c = 21.917(3) Å, resulting in a volume of 1629.0(4) ų. researchgate.nettandfonline.com

Table 1: Unit Cell Parameters for this compound Containing Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| (CH₃)₄NNO₃ (at 303 K) | Tetragonal | P4/nmm | - | - | - | - | - | - | - | 2 researchgate.net |

| [N(CH₃)₄]₂Bi₂Cl₉NO₃ | Hexagonal | P6₃/mmc | 9.2642(9) | 9.2642(9) | 21.917(3) | 90 | 90 | 120 | 1629.0(4) | 2 researchgate.nettandfonline.com |

In the crystal structure of pure this compound, the nitrate ions are disordered at 303 K. researchgate.net X-ray crystallography studies reveal a "face orientation" for the nitrate ion in relation to the tetramethylammonium cation. acs.org In this arrangement, each of the three oxygen atoms of the nitrate ion is positioned midway between each of the three hydrogen atoms on one face of the tetramethylammonium cation. acs.org The dihedral angle between the N-O bond of the nitrate and the N-C bond of the cation is 61.2°. acs.org In the [N(CH₃)₄]₂Bi₂Cl₉NO₃ complex, the crystal structure is composed of isolated Bi₂Cl₉⁻ dimer anions, symmetric nitrate anions (NO₃⁻), and tetramethylammonium ((CH₃)₄N⁺) cations, which together form an organic-inorganic network. researchgate.nettandfonline.com

In the crystal structure of this compound, the distances between the oxygen atoms of the nitrate ion and the hydrogen atoms of the tetramethylammonium cation average 2.86 Å. acs.org This indicates the presence of C-H...O interactions. Analysis of Hirshfeld surfaces has revealed the formation of weak C-H···O hydrogen bonds in the crystal structure of salts containing the tetramethylammonium cation. mdpi.com In the case of the this compound-chlorobismuthate complex, non-fundamental infrared bands near the C-H frequencies suggest the presence of C-H...Cl hydrogen bonds between the Bi₂Cl₉⁻ units and the organic cations. researchgate.nettandfonline.com

Anion and Cationic Ordering within the Crystal Lattice

Powder X-ray Diffraction and Polycrystalline Characterization

Powder X-ray diffraction (XRD) analyses have been employed to confirm the purity of synthesized materials containing this compound. For the [N(CH₃)₄]₂Bi₂Cl₉NO₃ complex, both powder and single-crystal X-ray diffraction analyses confirmed the pure synthesized material. researchgate.nettandfonline.com Similarly, powder XRD has been used to characterize new metal-organic single crystals of tetramethylammonium cadmium nitrate (TMACN). researchgate.net

Spectroscopic Characterization of Cationic and Anionic Vibrational Modes

Spectroscopic techniques provide detailed information about the vibrational modes of the constituent ions in this compound.

The infrared spectrum of this compound has been investigated to understand the vibrational behavior of its ions. A broad vibrational band observed in the far-infrared spectrum is attributed to the librational motions of the interacting ions. rsc.org Intramolecular vibrational motions of the tetramethylammonium cation or the nitrate anion are not observed in this low-frequency range. rsc.org In studies of the [N(CH₃)₄]₂Bi₂Cl₉NO₃ complex, the infrared spectrum was interpreted based on the theoretical vibrational modes of the nitrate (NO₃⁻) anions and tetramethylammonium ((CH₃)₄N⁺) cations, considering D₃h and C₃v symmetry, respectively. researchgate.nettandfonline.com Vibrational analysis of the cations in pure this compound indicates they are slightly distorted in phase I (at 303 K). researchgate.net

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Ion | Observed Feature | Interpretation |

|---|---|---|---|

| Far-Infrared Spectroscopy | (CH₃)₄N⁺ and NO₃⁻ | Broad vibrational band | Librational contributions of interacting ions rsc.org |

| Infrared Spectroscopy | (CH₃)₄N⁺ | - | Slightly distorted in phase I researchgate.net |

| Infrared Spectroscopy | NO₃⁻ | - | Disordered in phase I researchgate.net |

Raman Spectroscopy of Solution and Solid States

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing information about molecular structure, symmetry, and bonding in both solid and solution phases. For this compound, the Raman spectrum is characterized by distinct bands corresponding to the vibrations of the tetramethylammonium (TMA) cation, [N(CH₃)₄]⁺, and the nitrate anion, [NO₃]⁻.

In the solid state, the vibrational modes are influenced by the crystal lattice environment and the symmetry of the ions within that lattice. The spectrum of the TMA⁺ cation is defined by the vibrations of its tetrahedral C-N core and the methyl groups. Key vibrational modes include the symmetric and asymmetric C-N stretching, C-H stretching, and various bending and rocking modes of the methyl groups.

The nitrate anion, belonging to the D₃h point group in its free state, exhibits four fundamental vibrational modes. However, in a crystal lattice, the local site symmetry can be lower than D₃h, leading to the splitting of degenerate modes and the appearance of otherwise Raman-inactive modes. Studies on various nitrate salts show a strong, polarized band typically observed around 1040-1050 cm⁻¹, assigned to the ν₁ (A₁') symmetric stretching mode of the nitrate ion. researchgate.net The doubly degenerate in-plane asymmetric stretch (ν₃, E'), in-plane bend (ν₄, E'), and out-of-plane bend (ν₂, A₂") are also characteristic. researchgate.net The positions and splitting of these bands in the solid-state spectrum of this compound provide detailed information about the cation-anion interactions and the crystallographic environment of the nitrate ion.

In aqueous solutions, the solvation shell around the ions influences the Raman spectra. The interaction with water molecules can lead to shifts in band positions and changes in bandwidths compared to the solid state. For the nitrate ion in aqueous solution, the primary symmetric stretch is a well-documented feature. researchgate.net Spectroscopic studies of related tetramethylammonium halide solutions have shown that the TMA⁺ cation's hydrophilicity leads to distinct solvation behavior, which can be monitored through changes in its vibrational spectrum. acs.org The analysis of Raman spectra for this compound in solution helps to understand the nature of ion-pairing and the extent of solvent-ion interactions. osti.gov

Computational and Theoretical Structural Analysis

Density Functional Theory (DFT) for Ion-Pairing Geometries

Density Functional Theory (DFT) has been employed to investigate the intrinsic bonding preferences and geometries of the this compound ion pair. Computational studies reveal the nature of the cation-anion interaction, moving beyond a simple electrostatic model. acs.orgnih.gov

Initial assumptions often suggest an "edge-face" bonding orientation, where one oxygen atom of the nitrate ion interacts directly with a hydrogen on one of the methyl groups, and a second oxygen is positioned between two other hydrogens on the same methyl face. acs.orgnih.gov However, both DFT calculations and X-ray crystallography data for this compound indicate a preference for a "face-face" configuration in the solid state. nih.gov In this arrangement, the nitrate ion is oriented so that each of its three oxygen atoms is positioned midway between the three hydrogen atoms of a single methyl group face on the TMA⁺ cation. nih.gov

DFT calculations for the face-face orientation show structural parameters that are in close agreement with experimental crystal structure data. acs.orgnih.gov For instance, the calculated dihedral angle O–N–N–C is 61.8°, which compares well with the 61.2° angle observed in the crystal structure. acs.orgnih.gov These calculations also provide insight into the electronic structure of the ion pair. The charge distribution shows that the electron density on the oxygen atoms of the nitrate anion is significantly increased, drawing electron density away from the central nitrogen atom. acs.orgnih.gov This polarization is a key feature of the ionic bonding.

| Parameter | DFT Calculation (face-face) | Crystal Structure |

| Dihedral Angle (O–N–N–C) | 61.8° acs.orgnih.gov | 61.2° acs.orgnih.gov |

| Average O···H Distance | ~2.34 Å acs.org | ~2.86 Å acs.org |

| Calculated Charge on TMA⁺ | +0.918 acs.org | N/A |

| Calculated Charge on NO₃⁻ | -0.922 acs.org | N/A |

| Calculated Charge on Nitrate N | +0.667 nih.gov | N/A |

| Combined Charge on Nitrate O | -1.661 nih.gov | N/A |

Table 1: Comparison of structural and electronic parameters for this compound from DFT calculations and X-ray crystallography.

Molecular Dynamics Simulations of Crystal Packing

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time, providing a detailed view of crystal packing and dynamics. acs.orgnih.gov For ionic compounds like this compound, MD simulations, often employing polarizable force fields, can predict crystal structures and explore the local environment and pairing of ions in the crystalline phase. rsc.org

While specific MD simulation studies focused solely on this compound are not widely reported, research on similar systems, such as tetramethylammonium dicyanamide, demonstrates the utility of this approach. rsc.org In such simulations, a starting configuration of ions is allowed to evolve under the laws of classical mechanics. The trajectories of the ions are calculated, yielding information on the stable packing arrangements, lattice energies, and spatial distributions of cations and anions. rsc.orgrsc.org

For this compound, an MD simulation would typically begin with a number of ion pairs in a simulation box under periodic boundary conditions. The system would be equilibrated at a given temperature and pressure, allowing the ions to arrange themselves into a low-energy, ordered lattice structure. Analysis of the resulting trajectories would reveal:

Radial Distribution Functions: These functions would describe the probability of finding a nitrate anion at a certain distance from a TMA⁺ cation, and vice versa, quantifying the ion-pairing and coordination in the crystal.

Orientational Ordering: The simulations would show the preferred orientations of the non-spherical TMA⁺ and planar NO₃⁻ ions relative to each other and to the crystal axes.

Lattice Parameters: The dimensions of the unit cell of the predicted crystal structure can be calculated and compared with experimental X-ray diffraction data. rsc.org

MD simulations can also be used to study dynamic properties, such as the rotational motion of the ions within the lattice, which is particularly relevant for understanding phase transitions in plastic crystals. rsc.org

Crystal Morphology Prediction and Growth Models

BFDH Morphology Models and Growth Rates

The prediction of a crystal's external shape, or morphology, is crucial for understanding its physical properties. The Bravais-Friedel-Donnay-Harker (BFDH) model is a well-established geometric model used for this purpose. mdpi.comucsb.edu The BFDH law states that the morphological importance of a crystal face (hkl) is directly proportional to its interplanar spacing, d(hkl). mdpi.com Faces with larger d-spacings are predicted to be the slowest growing and therefore the most prominent faces on the final crystal. The model uses only the crystal's lattice parameters and space group symmetry to generate a theoretical morphology. mdpi.comucsb.edu

In studies of complex salts containing the tetramethylammonium cation, such as this compound-chlorobismuthate, BFDH models have been successfully applied. tandfonline.comresearchgate.netresearchgate.net The simulation process involves:

Determining the crystal's unit cell dimensions and space group from X-ray diffraction data.

Generating a list of possible crystal faces (hkl).

Calculating the interplanar spacing d(hkl) for each face, taking into account the extinction conditions imposed by the space group symmetry.

Ranking the faces by their d-spacing, which is inversely proportional to their relative growth rate.

The resulting list of faces and their predicted importance allows for the construction of a theoretical crystal habit. tandfonline.comresearchgate.net

Influence of Space Group Symmetry on Crystal Facet Development

The space group of a crystal provides a complete description of its internal symmetry, including translational elements like screw axes and glide planes. nih.gov These symmetry elements have a profound influence on the predicted crystal morphology according to the BFDH model. tandfonline.comresearchgate.net

The original law by Bravais considered only the lattice type. Friedel, and later Donnay and Harker, refined this by incorporating the effects of space group symmetry. Screw axes and glide planes impose systematic absences (extinctions) in the diffraction pattern, which correspond to a halving (or quartering, etc.) of the interplanar spacing for certain classes of reflections. According to the BFDH model, this reduction in the effective d-spacing increases the predicted growth rate of the corresponding faces, diminishing their morphological importance. tandfonline.comresearchgate.netresearchgate.net

For example, in a study on a complex containing this compound with the space group P6₃/mmc, two BFDH models were simulated:

Model 1 (based on Laue Symmetry): Using the higher Laue point group symmetry (6/mmm) generates a certain set of prominent faces. tandfonline.comresearchgate.netresearchgate.net

Model 2 (based on Space Group Symmetry): Incorporating the P6₃/mmc space group symmetry, specifically the 6₃ screw axis and the 'c' glide plane, results in a different predicted morphology. tandfonline.comresearchgate.netresearchgate.net The effects of these symmetry elements reduce the morphological importance of certain faces, leading to a model with fewer, larger facets that more accurately represents the experimentally observed crystal habit. tandfonline.comresearchgate.net

This demonstrates that a detailed consideration of the full space group symmetry is essential for accurate crystal morphology prediction using the BFDH model.

Reaction Mechanisms and Pathways

Thermal Decomposition Mechanisms of Tetramethylammonium (B1211777) Nitrate (B79036)

Kinetic Studies and Activation Energy Determination

Kinetic analyses of the thermal decomposition of tetramethylammonium nitrate have been conducted using isothermal thermogravimetry and mass spectrometry. The activation energy for the decomposition has been determined by monitoring the formation of trimethylamine (B31210) and by measuring the weight loss of the compound over time at various temperatures.

The activation energy has been calculated using different methods, including the Jacobs-Kureishy equation, which plots the logarithm of the time taken for a specific fraction of decomposition against the reciprocal of the absolute temperature. The values obtained from both thermogravimetric and mass spectrometric data show good agreement, suggesting a consistent underlying mechanism. An average activation energy of approximately 84 kcal/mole has been reported from isothermal thermogravimetry studies. Mass spectrometric analysis yielded activation energies in the range of 75.8 to 88.0 kcal/mole. These values are comparable to the dissociation energy of the H₃C-N bond, which is reported to be around 80.0 kcal/mole.

Table 1: Activation Energy of this compound Decomposition

| Method | Activation Energy (kcal/mole) |

|---|---|

| Isothermal Thermogravimetry | 83.6 - 86.0 |

| Isothermal Mass Spectrometry | 75.8 - 88.0 |

Data sourced from Jain et al. (1978)

Dissociation Pathways into Trimethylamine and Methyl Nitrate

The initial and rate-determining step in the thermal decomposition of this compound is its dissociation into trimethylamine and methyl nitrate. This dissociation involves the transfer of a methyl group. The reaction can be represented as:

(CH₃)₄NNO₃ → (CH₃)₃N + CH₃NO₃ researchgate.net

This primary dissociation is favored, particularly under reduced pressure, where the process is observed as an endothermic event in differential thermal analysis (DTA). The endotherm represents the net effect of the endothermic dissociation (sublimation) and the exothermic decomposition of the products.

Role of Proton Transfer Reactions in Thermolysis

In the broader context of alkylammonium salt thermolysis, proton transfer reactions are often a key mechanistic step, especially for partially substituted ammonium (B1175870) salts. researchgate.netacs.org For these salts, the decomposition mechanism is often initiated by a proton transfer from the ammonium cation to the anion. researchgate.net However, in the case of this compound, which lacks a proton on the nitrogen atom, a direct proton transfer from the cation is not possible. Instead, the decomposition is initiated by the methyl group transfer as described in the dissociation pathway. researchgate.net While direct proton transfer from the tetramethylammonium cation is absent, subsequent reactions of the decomposition products could involve proton transfer steps, although this is not the primary initiating mechanism for this compound itself.

Mass Spectrometric Identification of Gaseous Decomposition Products

Mass spectrometry has been employed to identify the gaseous products formed during the thermal decomposition of this compound. The analysis of the evolved gases confirms the presence of trimethylamine as a major product, identified by its characteristic mass-to-charge ratio (m/z) peaks at 58 and 59.

Table 2: Gaseous Decomposition Products of this compound Identified by Mass Spectrometry

| Compound | Chemical Formula |

|---|---|

| Trimethylamine | (CH₃)₃N |

| Methyl nitrate | CH₃NO₃ |

| Formaldehyde | HCHO |

| Methyl alcohol | CH₃OH |

| Water | H₂O |

| Carbon monoxide | CO |

| Nitric oxide | NO |

| Nitrogen dioxide | NO₂ |

Data sourced from Jain et al. (1978) and Singh et al. (1995) researchgate.net

Solid-State Decomposition Products and Phase Transitions

Studies on analogous compounds, such as tetramethylammonium perchlorate (B79767), indicate that solid-state decomposition can be affected by additives like chromium(VI) oxide, which can sensitize the decomposition process. marquette.edu While specific studies on the solid-state decomposition products of pure this compound are limited, the initial dissociation into trimethylamine and methyl nitrate is the foundational step. Subsequent reactions of these products in the condensed phase would lead to a complex mixture of solid residues, though these have not been extensively characterized in the available literature. Regarding phase transitions, ammonium nitrate itself undergoes several crystalline phase transitions at different temperatures, which can affect its stability and decomposition behavior. dntb.gov.ua However, specific data on the phase transitions of this compound leading up to its decomposition are not extensively detailed in the reviewed literature.

Electrochemical Reaction Pathways Involving this compound

This compound is frequently utilized as a supporting electrolyte in electrochemical studies due to its high solubility in various solvents and its relatively wide electrochemical window. [2, 3 (Chem-Impex)] The electrochemical reaction pathways are determined by the stability and reactivity of its constituent ions, the tetramethylammonium cation ([N(CH₃)₄]⁺) and the nitrate anion (NO₃⁻), at the electrode surfaces.

The tetramethylammonium (TMA⁺) cation is known for its electrochemical stability, particularly its resistance to reduction. [2 (Benchchem)] This stability is a key reason for its use in electrolytes for applications like cyclic voltammetry. [2 (Benchchem)] However, under sufficiently negative potentials, the TMA⁺ cation can undergo electrochemical reduction. [3 (e-Publications@Marquette)] The reduction mechanism can proceed via an SN2 pathway, especially for smaller tetraalkylammonium cations like TMA⁺. [3 (e-publications@Marquette)]

The nitrate anion (NO₃⁻) can undergo both oxidation and reduction, depending on the electrode potential and the solvent system. The anodic oxidation of the nitrate ion can occur, especially in non-aqueous solvents, and may proceed through the formation of reactive nitrate radicals (NO₃•). [1 (INIS-IAEA)] In certain systems, the oxidation of nitrate has been observed at platinum electrodes. researchgate.net Conversely, the electrochemical reduction of nitrate can also occur, leading to various products such as nitrite (B80452) (NO₂⁻) and ammonia (B1221849) (NH₃), with the specific pathway being highly dependent on the catalyst and electrolyte conditions. rsc.orgrsc.org

When this compound is used as the electrolyte in anodic oxidations, it can alter the reaction mechanism compared to other salts like potassium acetate (B1210297). For instance, in the oxidation of toluene (B28343) in acetic acid, the presence of this compound leads to products resulting from radical intermediates, suggesting that the nitrate ion is oxidized at the anode in the primary step. [2 (LookChem)] The electrochemical window of an electrolyte solution containing this compound is limited by the reduction of the cation at the cathode and the oxidation of the anion at the anode.

Nitrate Reduction Mechanisms in Electrolyte Solutions

Coordination Chemistry and Complex Formation Mechanisms

The kinetics of ligand exchange and complex formation in solution are critical for applications ranging from solvent extraction to the design of therapeutic agents. The tetramethylammonium cation (TMA⁺), while often considered a non-coordinating "spectator" ion, can significantly influence the coordination environment and complexation kinetics of metal ions.

Uranyl (UO₂²⁺): Studies on the quenching of uranyl ion luminescence in acidic nitrate solutions have provided detailed insights into the role of the TMA⁺ cation. rsc.orgrsc.org The presence of this compound increases the formation of uranyl-nitrate complexes in solution. rsc.orgresearchgate.net This is observed through the broadening of uranyl emission spectra and is attributed to the TMA⁺ cation promoting the equilibrium shift towards the complexed species. rsc.orgresearchgate.net

The kinetics of this interaction have been quantified using fluorescence decay lifetime measurements. The lifetime of uranyl fluorescence is significantly reduced in the presence of high concentrations of TMA⁺, indicating a dynamic quenching process. rsc.orgrsc.org This quenching is a result of the interactions between the TMA⁺ cation and the excited uranyl species, which facilitates non-radiative decay pathways and points to a direct influence on the kinetics of the uranyl coordination sphere.

Table 3: Effect of this compound on Uranyl Fluorescence Lifetime rsc.orgresearchgate.net

| Cation Source (1.8 M) | Fluorescence Lifetime (τ) at 20°C (μs) |

| Uranyl Nitrate (in HNO₃) | ~1.4 - 1.9 |

| LiNO₃ | ~1.4 - 1.9 |

| NaNO₃ | ~1.4 - 1.9 |

| (CH₃)₄NNO₃ (TMANO₃) | 0.6 |

Lanthanum (La³⁺): Direct studies on the ligand exchange kinetics involving this compound and lanthanum ions are not extensively detailed in the surveyed literature. However, the coordination chemistry of lanthanum(III) nitrate in other non-aqueous and mixed-solvent systems provides analogous insights. In methanol (B129727)/ethylammonium nitrate mixtures, the La³⁺ ion shows a very high affinity for nitrate anions. nih.gov As the concentration of the ionic liquid component increases, nitrate anions progressively displace methanol molecules from the first coordination shell of the lanthanum ion. nih.gov The nitrate ions can coordinate to the La³⁺ center in both a monodentate and a bidentate fashion. nih.gov This demonstrates the competitive nature of ligand exchange at the lanthanide center. The kinetic and thermodynamic parameters of such exchanges are influenced by factors like the decreasing ionic radii across the lanthanide series (the "lanthanide contraction"), which affects the stability and structure of the resulting complexes. acs.org

Quenching Effects of Tetramethylammonium Cation on Metal Ion Luminescence

The tetramethylammonium (TMA⁺) cation has been observed to influence the luminescence properties of certain metal ions, most notably demonstrating a significant quenching effect on uranyl (UO₂²⁺) fluorescence in aqueous, low-pH environments. rsc.orgrsc.org Studies investigating the impact of various nitrate salts on uranyl luminescence found that the TMA⁺ cation was considerably more effective at reducing the fluorescence lifetime compared to alkali metal cations (Li⁺, Na⁺, Rb⁺) and ammonium (NH₄⁺). rsc.orgresearchgate.net

In solutions containing 1.8 M TMA⁺, the fluorescence lifetime of uranyl was reduced to 0.6 microseconds (μs), a substantial decrease from the 1.4–1.9 μs range observed with most other cations at the same concentration. rsc.orgresearchgate.net Analysis of the decay rate versus concentration, presented in Stern-Volmer plots, points to a dynamic quenching process. rsc.org This mechanism involves direct interaction between the excited state of the uranyl ion and the TMA⁺ quencher. Furthermore, emission spectra indicated that the presence of TMA⁺ also promotes the formation of complexes between uranyl and nitrate ions. rsc.orgrsc.org The temperature dependence of the fluorescence decay rates was found to be consistent with the Arrhenius expression. researchgate.net

The interaction of the tetramethylammonium cation with lanthanide luminescence, specifically Europium(III) (Eu³⁺), is more complex and highly dependent on the surrounding chemical environment. In studies with a chiral Eu(III) complex, the presence of the TMA⁺ cation alongside specific counter-anions (like acetate) in certain alcoholic solvents (such as 1-pentanol) led to a dramatic enhancement of luminescence by over 500 times. jst.go.jpresearchgate.net Conversely, in other solvents like methanol, the addition of tetramethylammonium acetate resulted in a decrease or quenching of the Eu(III) complex's luminescence. jst.go.jp This suggests that the effect is not a simple quenching mechanism but is modulated by structural changes in the Eu(III) complex induced by the specific interactions between the tetramethylammonium cation, the counter-anion, and the solvent molecules. jst.go.jp

Table 1: Effect of Cations on Uranyl Fluorescence Lifetime

This interactive table summarizes the fluorescence decay lifetime of uranyl (UO₂²⁺) in the presence of different cations at a concentration of 1.8 M and a temperature of 20°C, as detailed in the research.

| Cation | Fluorescence Lifetime (μs) | Quenching Effect |

| Tetramethylammonium (TMA⁺) | 0.6 | Significant Quenching |

| Other Cations (e.g., Li⁺, Na⁺, Rb⁺) | 1.4 - 1.9 | Negligible to Weak Quenching |

Formation of Organic-Inorganic Hybrid Networks

This compound plays a role as a structural component in the formation of novel organic-inorganic hybrid crystalline materials. These materials are characterized by a network structure that incorporates both organic cations and inorganic anions and complexes.

A specific example is the synthesis of a novel this compound-chlorobismuthate with the chemical formula [N(CH₃)₄]₂Bi₂Cl₉NO₃. researchgate.net In this compound, the tetramethylammonium (TMA⁺) cations and nitrate (NO₃⁻) anions are integral parts of the crystal lattice. The structure is built from dimeric chlorobismuthate anions (Bi₂Cl₉³⁻), which consist of two distorted bismuth-chloride octahedra sharing a face. researchgate.net These inorganic dimers are arranged in the crystal along with the organic TMA⁺ cations and the nitrate anions, forming a complex, ordered, three-dimensional organic-inorganic network. researchgate.net The TMA⁺ cations and nitrate anions in this structure are described as disordered and symmetric, respectively. researchgate.net The presence of C-H···Cl hydrogen bonds between the organic cations and the inorganic Bi₂Cl₉⁻ units further stabilizes the hybrid network. researchgate.net The use of organic cations like TMA⁺ is a key strategy in crystal engineering to build these hybrid materials, which integrate the properties of both organic and inorganic components into a single, functional material. scirp.org

Applications in Advanced Chemical Research

Utilization in Energetic Materials Research

In the field of energetic materials, tetramethylammonium (B1211777) nitrate (B79036) serves as a key component and precursor, contributing to the synthesis and performance of various compositions.

Precursor in Synthesis of Energetic Compositions

Tetramethylammonium nitrate is utilized as a precursor in the synthesis of energetic materials. chemimpex.com Its role is valuable in the development of explosives that are designed to be safer and more efficient. chemimpex.com The compound also serves as a component in more complex synthetic pathways. For instance, it has been used as a chelator and carbon source in the synthesis of the YBa₂Cu₃O₇₋ₓ (YBCO) superconductor, where its inclusion in the reaction with YBaCu nitrates resulted in a high yield (>96%) of the desired superconductive phase. mdpi.com

Table 1: General Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1941-24-8 | guidechem.com |

| Molecular Formula | C₄H₁₂N₂O₃ | chemimpex.comscbt.com |

| Molecular Weight | 136.15 g/mol | chemimpex.comscbt.com |

| Appearance | White to light yellow crystalline powder | chemimpex.comguidechem.com |

| Melting Point | ≥300 °C | chemicalbook.com |

Combustion Behavior in Pyrotechnic Compositions (e.g., Strobe Formulations)

A notable application of this compound (TMAN) is in pyrotechnic strobe compositions, which burn in an oscillatory manner to produce bright, flashing light. idexlab.comx-mol.com It is a key ingredient in the "Jennings-White blue strobe No. 5" formulation, which is highly regarded for its ability to produce an intense, deep blue strobe effect. idexlab.comx-mol.comresearchgate.net

The composition of this formulation is detailed in the table below.

Table 2: Composition of Jennings-White Blue Strobe No. 5

| Component | Percentage by Mass | Source |

|---|---|---|

| Ammonium (B1175870) Perchlorate (B79767) (AP) | 55% | idexlab.comx-mol.comresearchgate.net |

| This compound (TMAN) | 30% | idexlab.comx-mol.comresearchgate.net |

| Copper (Cu) | 15% | idexlab.comx-mol.comresearchgate.net |

The challenge in creating blue pyrotechnics is that the copper-based emitters responsible for the blue color are temperature-sensitive and can be destroyed at the high temperatures generated by conventional fuels like magnesium or aluminum, resulting in a faded, whitish-blue flame. x-mol.com The TMAN-based formulation allows for a lower combustion temperature, preserving the CuCl(g) emitter and thus maintaining a deep flame color. x-mol.comvu.lt While the formulation is effective, its precise combustion mechanism is not yet fully understood. idexlab.comx-mol.com

Thermo-Energetic Properties and Stability Considerations

The thermal stability and decomposition mechanism of this compound are critical to its application in energetic materials. Studies using thermogravimetry and mass spectrometry have shown that its thermal decomposition proceeds via a dissociation process. ias.ac.in The initial and rate-determining step is the dissociation of the compound into trimethylamine (B31210) and methyl nitrate, which involves a methyl group transfer. ias.ac.in

The stability of this compound is generally considered stable under standard conditions; however, it is reactive with substances such as rust, bases, copper, and strong oxidizing or reducing agents. guidechem.comchemicalbook.com It is classified as an oxidizing solid. fishersci.com

Table 3: Thermal Decomposition Data for this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Activation Energy | 84 kcal/mole | Isothermal Thermogravimetry | ias.ac.in |

| Decomposition Products | Trimethylamine and Methyl Nitrate | Mass Spectrometry | ias.ac.in |

| Rate-Determining Step | Dissociation of the compound | Kinetic Data Analysis | ias.ac.in |

Electrochemical Research Applications

This compound's ionic nature and solubility make it a valuable compound in electrochemical applications, from energy storage devices to metal plating processes. chemimpex.com

Role in Electrodeposition and Electroplating Processes

This compound is utilized in electrochemical applications such as electrodeposition and electroplating, where it can improve the efficiency and performance of these processes. guidechem.com While specific process details are proprietary, the use of quaternary ammonium salts in plating baths is a known practice. For example, related compounds like tetraethylammonium (B1195904) nitrate are used in non-aqueous electrolytes for the electrodeposition of materials like Eutectic Gallium Indium (EGaIn). kuleuven.be In the semiconductor industry, organic additives, often including complex nitrogen-containing compounds, act as "levelers" in copper electroplating baths to ensure uniform metal deposits and fill microscopic features without defects. google.com

Catalytic and Reaction Promotion Studies

This compound functions as a phase transfer catalyst (PTC), a role that streamlines processes in both laboratory and industrial settings by facilitating reactions between reagents in immiscible phases. chemimpex.comguidechem.com The fundamental principle of phase transfer catalysis is to transport a reactant from one phase (often aqueous) to another (organic) where the reaction occurs. ias.ac.inresearchgate.net

The mechanism involves the tetramethylammonium (TMA) cation (Me₄N⁺) pairing with an anion from the inorganic phase to form a lipophilic ion pair. ptfarm.pl This ion pair can then migrate into the organic phase, allowing the anion to react with the organic substrate. ptfarm.pl However, tetramethylammonium salts are noted to behave atypically compared to other quaternary ammonium compounds used in PTC. wikipedia.org Due to the relatively high hydrophilicity of the TMA cation, these salts are highly soluble in aqueous media but only slightly soluble in most organic solvents. researchgate.netwikipedia.org This property can be advantageous in certain contexts, such as when the catalyst is immobilized on a polymer support, where the lipophilicity of the support can overcome the catalyst's hydrophilic nature and enhance reaction rates. ias.ac.in Research has shown that tetramethylammonium salts can be highly selective catalysts for specific reactions, such as the preparation of gem-dichlorocyclopropanes from electrophilic alkenes and chloroform (B151607) under PTC conditions. acs.org

Table 1: Research Findings in Phase Transfer Catalysis

| Research Area | Finding | Citation |

|---|---|---|

| General PTC Application | Facilitates reactions between organic and inorganic compounds, streamlining processes. | chemimpex.com |

| Mechanistic Feature | Acts as a source of the Me₄N⁺ cation, which pairs with anions to enable transfer between phases. | ptfarm.plwikipedia.org |

| Selectivity | Demonstrates high selectivity in specific PTC reactions, like the synthesis of gem-dichlorocyclopropanes. | acs.org |

| Atypical Behavior | Exhibits high hydrophilicity, making it more soluble in aqueous phases than typical PTCs. | researchgate.netwikipedia.org |

This compound is identified as a catalyst for polymerization reactions. sacheminc.com While detailed mechanisms for this specific compound are not extensively documented in the provided sources, its role can be understood in the context of quaternary ammonium salts in polymerization. For instance, the related compound tetramethylammonium chloride is used in polymerase chain reactions (PCR) to improve yields and specificity by stabilizing A-T base pairs. wikipedia.org In organic synthesis, tetramethylammonium chloride is used as a catalyst for producing organic silicon products like silicone oil and rubber, where it significantly impacts product yield and quality. These applications suggest that this compound likely functions to enhance the efficiency and control of polymerization processes. sacheminc.comchemscene.com Research into the atom transfer radical polymerization (ATRP) of acrylic and methacrylic acids has also involved solutions containing this compound, indicating its use in creating advanced polymer materials with specific architectures. acs.org

This compound is employed to promote specific and often challenging chemical reactions. A notable application is in nitration reactions. When combined with triflic anhydride (B1165640) (trifluoromethanesulfonic anhydride), it forms a potent nitrating agent, "nitronium triflate". phasetransfercatalysis.comresearchgate.net This system allows for the rapid, mild, and selective mononitration of a wide range of aromatic and heteroaromatic substrates, often resulting in high yields of purified products without the need for harsh conditions. phasetransfercatalysis.comresearchgate.net

In the field of carbon monoxide (CO) oxidation, nitrates have been studied for their influence on catalytic activity. acs.org For example, the presence of ammonium nitrate, a related compound, was found to influence the grain size, composition, and copper valence state of copper-manganese (B8546573) oxide (CMO) catalysts, which in turn affects their efficiency in CO oxidation. acs.org In studies of the thermophilic anaerobe Parageobacillus thermoglucosidasius, nitrate was shown to suppress hydrogenogenic CO oxidation, indicating that the presence of nitrate as an electron acceptor deactivates the CO oxidation pathway in favor of nitrate respiration. nih.gov

Polymerization Catalyst Applications

Environmental Remediation Research

This compound is used in research focused on environmental applications, specifically in studies related to soil remediation and the mitigation of pollutants. chemimpex.com The contamination of soil with harmful substances is a global issue, and various remediation techniques—chemical, biological, and physical—are employed to decontaminate affected areas. eggersmann-recyclingtechnology.comnih.gov Research in this area aims to develop sustainable and effective solutions for removing pollutants like heavy metals, pesticides, and other persistent organic compounds from the soil. nih.govfrontiersin.org

The use of this compound in these studies helps researchers understand the complex chemical interactions involved in pollutant transport and degradation. chemimpex.com Bioremediation, which uses microorganisms to break down pollutants, is one major area of focus. eggersmann-recyclingtechnology.com Another approach involves electrochemical nitrate reduction, a strategy to convert nitrate pollutants in water and soil into benign dinitrogen gas or valuable ammonia (B1221849). acs.org While direct applications of this compound as a remediation agent are not detailed, its inclusion in research studies points to its utility in developing and evaluating new methods for tackling soil and water pollution. chemimpex.comkennedyjenks.com

Ion Exchange Studies for Separation and Detection

This compound is utilized in ion exchange processes, particularly within the field of analytical chemistry, to enhance the separation and detection of ions in complex mixtures. chemimpex.com The tetramethylammonium (TMA) cation is a key component incorporated into certain ion exchange resins used for chromatography, separation processes, and water purification. smolecule.com

A significant application is in the area of nucleic acid separation. Quaternary ammonium salts, including this compound, can serve as isostabilizing agents that equalize the hydrogen bonding strength between adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs. google.com This property is harnessed in methods for the anion-exchange separation of nucleic acids. google.com

In high-performance liquid chromatography (HPLC), this compound is employed as a critical component of the mobile phase for the separation of highly phosphorylated molecules like inositol (B14025) pyrophosphates. scispace.complos.org Researchers have developed specific HPLC procedures where a gradient is generated using a buffer containing this compound to achieve high-resolution separation of these analytes. scispace.complos.org For instance, in the analysis of products from phosphatase activity assays, a gradient elution is performed with a buffer containing up to 0.5 M this compound. scispace.complos.org

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Partisphere SAX HPLC Column | scispace.com |

| Mobile Phase Component | Buffer D: 0.5 M this compound in a base buffer of 1 mM Na2EDTA and 10 mM 1,4-piperazinedipropanesulfonic acid, pH 4.7 | scispace.complos.org |

| Technique | Gradient elution, with the concentration of Buffer D increasing linearly over the run time to separate analytes. | scispace.complos.org |

| Application | Separation and analysis of inositol pyrophosphate isomers (e.g., 5-InsP7 and 1-InsP7) from enzyme activity assays. | scispace.complos.org |

Biochemical Research Tools

Glycolate (B3277807) Oxidase Inhibition Studies

This compound is identified in chemical literature as an inhibitor of the enzyme glycolate oxidase. guidechem.comchemicalbook.comchemicalbook.com This inhibitory capability has led to its use in the pharmaceutical industry and related research fields. lookchem.com

Methodologies for Enzyme Inhibition Research

Beyond its direct role as an enzyme inhibitor, this compound serves as a key reagent in methodologies for creating and studying other enzyme inhibitors. A notable example is its use in the synthesis of specific Janus Kinase 3 (JAK3) inhibitors, which are investigated for their therapeutic potential. nih.govacs.org In this synthetic pathway, it is used as a nitrating agent in conjunction with trifluoroacetic anhydride to modify a precursor molecule, a critical step in developing potent and selective inhibitors. nih.govacs.org

| Component | Role/Condition | Source |

|---|---|---|

| This compound | Reagent, used as a nitrate source. | nih.govacs.org |

| Trifluoroacetic anhydride | Activator for the nitration reaction. | nih.govacs.org |

| Solvent | Dichloromethane (B109758) (DCM). | nih.gov |

| Temperature | Cooled to an internal temperature of 0–5 °C. | nih.gov |

| Application | Synthesis of precursors for highly selective JAK3 inhibitors for pharmacokinetic studies. | nih.govacs.org |

Furthermore, its application in HPLC analysis, as detailed in the ion exchange section, is a fundamental methodology for studying enzyme kinetics. By enabling the clear separation of substrates and products, it allows researchers to accurately measure the activity of enzymes such as inositol pyrophosphate phosphatases. scispace.complos.org

Use in Pharmacological Research as a Chemical Probe

In pharmacological research, this compound functions as a chemical probe in several capacities. The active component, the tetramethylammonium cation, is known to have cholinomimetic effects, mimicking the action of acetylcholine. It can stimulate both nicotinic and muscarinic receptors, making it a valuable tool for studying neurotransmission and cholinergic signaling pathways.

The compound is also used as a probe in the development of new analytical technologies. For example, it has been used in the characterization of mass spectrometry probes designed for the ionization and detection of various chemical samples. google.com Its primary role, however, is often as a critical reagent in the synthesis of other complex molecules that are themselves used as pharmacological probes. nih.govacs.org Its use in the synthesis of specific JAK3 inhibitors allows for the creation of tools to probe the function and role of this enzyme in disease models, particularly for conditions like rheumatoid arthritis and other immune-related disorders. nih.govacs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the electronic structure and bonding within the tetramethylammonium (B1211777) nitrate (B79036) ion pair.

The orientation of the ions relative to each other has also been studied. The ideal structure would feature a dihedral angle (O–N–N–C) of 60° between the N-O bond of the nitrate and an N-C bond of the cation. acs.org Computational models predict this angle to be approximately 61.8°, which is very close to the 61.2° angle found in the crystal structure, indicating that the calculations accurately capture the preferred ion-pair geometry. acs.org The interaction between the ions is understood as a complex interplay of ionic forces, dispersion, and weak C-H···O hydrogen bonds, which collectively define the solid-state structure. nih.gov

A common chemical convention places the formal +1 charge of the TMA cation on the central nitrogen atom. However, Natural Population Analysis (NPA) derived from quantum chemical calculations reveals a more complex and polarized charge distribution. acs.orgresearchgate.net The central nitrogen atom is actually electron-rich, exhibiting a negative charge, while the positive charge is distributed across the exterior hydrogen atoms. acs.org This polarization of the sigma-bonded framework is crucial for the cation's interaction with anions. acs.orgacs.org

Table 1: Calculated Natural Population Analysis (NPA) Charges in Tetramethylammonium Nitrate This table presents NPA charges calculated for the this compound ion pair, illustrating the charge distribution within each ion.

| Ion | Atom/Group | Calculated NPA Charge | Reference |

|---|---|---|---|

| Tetramethylammonium (TMA) Cation | Overall Ion | +0.918 | acs.org |

| Central Nitrogen (N) | -0.344 | acs.org | |

| Carbon (C) (each) | -0.475 | acs.org | |

| Hydrogen (H) (each) | +0.270 | acs.org | |

| Nitrate (NO₃⁻) Anion | Overall Ion | -0.922 | acs.org |

| Central Nitrogen (N) | +0.698 | acs.org | |

| Oxygens involved in ion pairing (2 total) | -1.176 (combined) | acs.org |

Cation-Anion Ionic Bonding Analysis

Spectroscopic Simulation and Interpretation

Computational methods are essential for the simulation and interpretation of the spectroscopic properties of this compound. Theoretical modeling of vibrational modes, in particular, allows for the detailed assignment of complex experimental spectra. researchgate.nettandfonline.com

The infrared (IR) spectrum of this compound can be interpreted by considering the theoretical vibrational modes of the individual ions. researchgate.nettandfonline.com The nitrate anion (NO₃⁻) is typically modeled with D₃h symmetry, while the tetramethylammonium cation ([N(CH₃)₄]⁺) is considered to have C₃v symmetry for these calculations. researchgate.nettandfonline.com These simulations help assign the fundamental absorption bands observed in experimental IR and Raman spectra. acs.org Furthermore, computational studies can identify non-fundamental IR bands, such as those that appear near C–H stretching frequencies, which can indicate the presence of weak C–H···X hydrogen bonding interactions within the crystal lattice. researchgate.nettandfonline.com First-principles molecular dynamics simulations have also been used to study the spectral diffusion and hydroxyl stretch frequency of water molecules surrounding the TMA cation, providing insight into the ion's interaction with its environment. acs.org

Reaction Pathway Modeling and Energy Landscapes

Modeling reaction pathways and their associated energy landscapes provides a predictive understanding of the chemical transformations this compound may undergo, such as thermal decomposition or electrochemical reactions.

The thermal decomposition of this compound has been investigated through experimental techniques, which in turn inform the pathways used in computational simulations. ias.ac.in The primary mechanism identified is a dissociation process that serves as the rate-determining step. ias.ac.in This initial step involves the transfer of a methyl group from the cation to the anion, resulting in the formation of two neutral molecules: trimethylamine (B31210) ((CH₃)₃N) and methyl nitrate (CH₃NO₃). ias.ac.in

[N(CH₃)₄]⁺NO₃⁻ → (CH₃)₃N + CH₃NO₃

Kinetic studies have determined the activation energy for this decomposition process to be approximately 84 kcal/mole. ias.ac.in This value is comparable to the dissociation energy of a C-N bond, supporting the proposed mechanism of methyl group transfer. ias.ac.in Computational modeling of this pathway would involve calculating the energy profile of the reaction, identifying the transition state structure, and determining the theoretical activation barrier, which can then be compared to the experimental value.

Simulations of electrochemical reactions involving this compound primarily focus on the reduction of the nitrate anion, as the TMA cation is electrochemically stable over a wide potential range. The electrochemical reduction of nitrate is a complex multi-electron transfer process that can yield various products, including nitrite (B80452), nitrogen gas, and ammonia (B1221849). mdpi.comacs.org

Computational models, such as those based on DFT, are used to simulate these reaction mechanisms and explore the energy landscapes. mdpi.com These simulations investigate different pathways, including direct electron transfer to the adsorbed nitrate ion and hydrogen atom transfer from the electrode surface or solvent. acs.org Key steps that are modeled include the initial adsorption of the nitrate ion onto an electrode surface and the sequential reduction steps leading to various intermediates (e.g., NO₂⁻, NO, N₂O). mdpi.comacs.org By calculating the Gibbs free energy for each intermediate and the energy barriers for each step, researchers can construct theoretical volcano plots to predict which catalyst materials will be most active and selective for a desired product like ammonia. mdpi.com

Advanced Materials Science and Engineering Applications

Integration into Ionic Liquid Systems

Ionic liquids (ILs) are salts with melting points below 100°C, often lauded as "designer solvents" due to the ability to tune their physicochemical properties by modifying the cation or anion structure. mdpi.com This tailorability makes them highly attractive for a wide range of applications, including as "green" solvents in chemical processes. mdpi.commdpi.com Tetramethylammonium (B1211777) nitrate (B79036) is utilized in the formulation of some ionic liquids, contributing to their growing popularity in green chemistry due to their low volatility and recyclability. chemimpex.com

Design and Synthesis of Task-Specific Ionic Liquids

Task-specific ionic liquids (TSILs) are a specialized class of ILs engineered with specific functional groups to perform targeted tasks beyond just acting as a solvent. sigmaaldrich.comresearchgate.net These functionalities enable selective interactions with certain substances or facilitate specific chemical reactions, such as catalysis, extraction, or separation. sigmaaldrich.com The design of TSILs allows for the fine-tuning of properties like viscosity, density, hydrophobicity, and solubility to meet the demands of a particular process. researchgate.net

The synthesis of TSILs involves the strategic combination of different cations and anions. researchgate.net For instance, the introduction of a functional group to the cation and/or anion imparts special properties and reactivity. mdpi.com This modular design has led to the development of a vast number of ILs with interchangeable cation-anion pairs, expanding their application in various specialized fields. researchgate.net

Performance Enhancement in Green Chemistry Applications

The use of tetramethylammonium nitrate and related compounds in ionic liquids contributes to their performance in green chemistry. chemimpex.com Ionic liquids are considered environmentally friendlier alternatives to traditional volatile organic solvents due to their negligible vapor pressure, which reduces harmful emissions. researchgate.net

In the context of material synthesis, this compound has been used as a component in eutectic mixtures for the synthesis of complex metal oxides. For example, in the synthesis of a YBaCu superconductor, using this compound as a chelator and carbon source in a eutectic mixture with metal nitrates resulted in a high yield (>96%) of the desired superconductor. mdpi.com This demonstrates its role in facilitating efficient and high-purity synthesis under specific conditions.

Furthermore, the application of ionic liquids extends to enhancing electrochemical processes. For instance, in the electrochemical production of deuterated ammonia (B1221849) (ND₃), organic alkylammonium cations have been shown to modulate the reaction environment at the catalyst surface, thereby enhancing the selectivity of the reaction. wiley.com While this study focused on tetraethylammonium (B1195904), it highlights the principle of how quaternary ammonium (B1175870) salts can influence electrochemical performance.

Precursor for Nanomaterials and Catalytic Supports

This compound also serves as a valuable precursor in the fabrication of advanced nanomaterials, including platinum group metal oxide sols and hybrid metal-organic frameworks (MOFs).

Preparation of Platinum Group Metal Oxide Sols and Supported Catalysts

Tetramethylammonium salts are instrumental in the preparation of platinum-containing heterogeneous catalysts. researchgate.net Specifically, the dimeric complex [Pt₂(μ-OH)₂(NO₃)₈]²⁻, which can be isolated as its tetramethylammonium salt, is a convenient precursor. researchgate.net Its solubility in organic solvents like acetone (B3395972) allows for the chemisorption of platinum onto various supports without requiring activation. researchgate.net This method offers a straightforward and controllable approach to deposit ionic platinum species. researchgate.net

The use of these labile platinum(IV) nitrato complexes can significantly enhance the activity of the resulting catalysts compared to those prepared with common chloride complexes. researchgate.net For example, catalysts prepared using (Me₄N)₂[Pt₂(OH)₂(NO₃)₈] have shown slightly higher dispersity values compared to those prepared using H₂PtCl₆. researchgate.net

The general process for creating supported catalysts involves contacting these metal oxide sols with a support material, such as a metal oxide or carbon. google.com This can be achieved through impregnation or absorption methods, followed by drying. google.com

Table 1: Comparison of Platinum Precursors for Catalyst Preparation

| Precursor | Advantage | Outcome |

| (Me₄N)₂[Pt₂(OH)₂(NO₃)₈] | Soluble in organic solvents, no activation needed. researchgate.net | Slightly higher platinum dispersity. researchgate.net |

| H₂PtCl₆ (common precursor) | Widely available. | Lower platinum dispersity compared to the nitrato complex. researchgate.net |

Formation of Hybrid Metal-Organic Frameworks

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. scirp.orgnih.gov Their high surface area, tunable pore sizes, and adjustable structures make them suitable for a wide range of applications, including gas storage, separation, and catalysis. nih.govacs.org

This compound has been utilized as a templating or modulating agent in the hydrothermal synthesis of MOFs. scirp.org For example, in the synthesis of a new iron-based metal-organic hybrid compound, [Fe(O₃C₄)(COO)]∙H₂O, this compound was present in the reaction mixture. scirp.org Similarly, it was added during the synthesis of a cadmium-based MOF, FKMOF-2. chemrxiv.org The presence of such additives can influence the crystallization process and the final structure of the MOF.

The integration of functional moieties into MOFs is a common strategy in crystal engineering to tailor their topologies and properties. scirp.org The use of compounds like this compound can play a role in directing the assembly of these complex structures.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and environmentally friendly methods for synthesizing tetramethylammonium (B1211777) nitrate (B79036) is an active area of research. Traditional synthesis often involves the reaction of tetramethylammonium hydroxide (B78521) with nitric acid, or a metathesis reaction between a tetramethylammonium halide and a nitrate salt. While effective, these methods can present challenges related to product purity and waste disposal.

A significant advancement is the development of one-pot nitration procedures that utilize tetramethylammonium nitrate. For instance, a method employing this compound and trifluoromethanesulfonic anhydride (B1165640) in dichloromethane (B109758) has been shown to be a ready source of the powerful nitrating agent, nitronium triflate. acs.orgresearchgate.netacs.org This approach offers rapid and selective nitration of various aromatic and heteroaromatic substrates, leading to high yields of novel organic compounds. acs.orgresearchgate.netacs.org A key advantage of this method is the straightforward removal of byproducts through an aqueous workup, often yielding products that require no further purification. acs.orgresearchgate.net This mild nitration technique is also amenable to large-scale synthesis and has been successfully adapted to microwave-assisted conditions, further enhancing its efficiency. acs.orgresearchgate.net